Phthalic acid, allyl ethyl ester
Description
Structure
3D Structure
Properties
CAS No. |
33672-94-5 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-O-ethyl 2-O-prop-2-enyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-3-9-17-13(15)11-8-6-5-7-10(11)12(14)16-4-2/h3,5-8H,1,4,9H2,2H3 |
InChI Key |
UPBGNLFFUITRLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phthalic Acid, Allyl Ethyl Ester
Catalytic Esterification and Transesterification Approaches
The primary routes for synthesizing phthalate (B1215562) esters involve the direct esterification of phthalic acid or its anhydride (B1165640) with alcohols, or the transesterification of an existing ester with a different alcohol. atamanchemicals.comnih.gov For an unsymmetrical ester like allyl ethyl phthalate, this could involve reacting phthalic anhydride sequentially or simultaneously with ethanol (B145695) and allyl alcohol. Alternatively, a transesterification process, for example, reacting diethyl phthalate with allyl alcohol in the presence of a suitable catalyst, offers another strategic pathway. google.comgoogle.com
Optimization of Reaction Parameters for Yield and Selectivity
The successful synthesis of a target ester with high yield and purity hinges on the careful optimization of several key reaction parameters, including temperature, catalyst concentration, and reactant molar ratios. In the synthesis of phthalate esters, controlling these variables is critical to drive the reaction equilibrium towards the desired product and minimize side reactions.
A significant factor in esterification is the removal of the water byproduct, which can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus. One patented transesterification process for producing diallyl phthalate from dialkyl phthalates emphasizes the importance of a dry reaction mixture, specifying a water content of less than 200 ppm to achieve high yields rapidly with minimal catalyst. google.com
The choice and concentration of the catalyst also play a pivotal role. Kinetic studies on the esterification of phthalic anhydride with allyl alcohol demonstrate that the presence of a catalyst like p-toluenesulfonic acid can dramatically alter the reaction's energetic landscape. researchgate.net The catalyst significantly lowers the energy barrier for the reaction, thereby increasing the reaction rate.
| Condition | Apparent Activation Energy (kJ/mol) | Apparent Pre-exponential Factor (L²/(mol²·min)) | Reaction Rate Constant at 393 K (L²/(mol²·min)) |
|---|---|---|---|
| Without Catalyst | 65.13 | 8.47 × 10⁵ | 0.0019 |
| With p-Toluenesulfonic Acid | 35.24 | 4.46 × 10² | 0.0094 |
Furthermore, the molar ratio of reactants is a critical parameter. For the synthesis of phthalate diesters, an excess of the alcohol is often used. google.com In the case of an unsymmetrical ester like allyl ethyl phthalate, precise control over the stoichiometry and potentially the sequential addition of the two different alcohols (allyl alcohol and ethanol) would be essential to maximize the yield of the desired mixed ester over the symmetrical byproducts, diallyl phthalate and diethyl phthalate.
Application of Lewis Acid Catalysts in Ester Formation
Lewis acid catalysis is a powerful tool in organic synthesis, particularly for reactions involving carbonyl compounds like esterification and transesterification. mdpi.com A Lewis acid activates the electrophile by coordinating to a lone pair on an oxygen atom, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. youtube.com
In the context of phthalate ester synthesis, a Lewis acid would coordinate to one of the carbonyl oxygens of phthalic anhydride. This activation facilitates the attack by an alcohol, such as ethanol or allyl alcohol. google.com This approach is effective for both esterification and transesterification reactions. mdpi.com Various Lewis acids have proven effective for ester synthesis, including magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper triflate, which can catalyze the reaction under different solvent conditions. organic-chemistry.org Other research has focused on developing novel bidentate Lewis acids, such as bis-aluminated triflic amide derivatives, which are highly efficient in promoting reactions with ester-containing substrates. nih.gov The proposed mechanism generally involves the activation of the carboxylic acid or anhydride, followed by nucleophilic attack from the alcohol, and subsequent proton transfer and catalyst regeneration steps. researchgate.net
Enzymatic Synthesis and Biocatalytic Pathways
Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a highly specific and environmentally benign alternative to traditional chemical methods. Enzymes such as lipases, esterases, and hydrolases are capable of catalyzing the formation of ester bonds. nih.govfrontiersin.org These enzymes, which belong to the α/β-hydrolase family, are well-known for their role in the degradation (hydrolysis) of phthalate esters in the environment. nih.govnih.govdiva-portal.org However, by controlling the reaction conditions, specifically by minimizing water content, the thermodynamic equilibrium can be shifted to favor synthesis over hydrolysis.
The enzymatic hydrolysis of phthalate diesters occurs in a stepwise manner, first yielding a monoester intermediate and then phthalic acid. frontiersin.orgnih.gov This stepwise mechanism suggests that enzymatic synthesis could be precisely controlled to produce an unsymmetrical diester like allyl ethyl phthalate. By selecting an appropriate enzyme and controlling the stoichiometry of the alcohol substrates, it may be possible to selectively form the desired product. A bienzymatic cascade has been reported for the complete hydrolysis of phthalate esters, demonstrating the potential of using multiple enzymes to control the reaction pathway. tudelft.nl The high substrate specificity of enzymes is a significant advantage, potentially reducing the formation of unwanted symmetrical byproducts.
Green Chemistry Principles in the Synthesis of Phthalic Acid, Allyl Ethyl Ester
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include the use of catalysts over stoichiometric reagents, the design of energy-efficient processes, and the avoidance of auxiliary substances like solvents wherever possible. jddhs.com
Solvent-Free and Microwave-Assisted Synthesis
Solvent-free synthesis is a core technique in green chemistry that simplifies processes, reduces waste, and often lowers costs. For the production of phthalate esters, solvent-free esterification has been successfully demonstrated using heterogeneous acid catalysts. For instance, the synthesis of di-octyl phthalate from phthalic acid and n-octanol was achieved with high conversion (88%) and selectivity (93%) over a sulfated zirconia catalyst at 160 °C without any solvent. researchgate.netresearchgate.net This approach eliminates the need for potentially hazardous organic solvents like benzene (B151609) or toluene, which are often used in conventional methods. researchgate.net
Microwave-assisted synthesis is another green technique that can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes and with lower energy consumption compared to conventional heating. ijsdr.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. rsc.org While much of the literature on microwaves and phthalates concerns extraction for analysis, nih.govnih.gov the principles are widely applied to synthesis. For example, the synthesis of butyl benzoate (B1203000) via esterification showed a significant reduction in reaction time from 45 minutes with conventional heating to just 6 minutes under microwave irradiation. ijsdr.org
| Method | Reaction Time | Outcome |
|---|---|---|
| Conventional Heating | 45 minutes | Product Obtained |
| Microwave Synthesis | 6 minutes | Product Obtained |
Use of Sustainable Catalytic Systems
The development of sustainable catalysts is a cornerstone of green chemistry. Ideal catalysts are efficient, reusable, non-toxic, and derived from abundant resources. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste and process costs.
Sulfated zirconia has been identified as a highly efficient and reusable solid acid catalyst for the solvent-free synthesis of phthalate esters. Studies have shown that it can be recycled and reused for up to five cycles with stable activity. researchgate.netresearchgate.net Another innovative approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. DESs are biodegradable, non-toxic, and can be designed to act as both the solvent and the catalyst in a reaction. A DES composed of choline (B1196258) chloride and oxalic acid has been successfully used as a catalyst in the esterification of hydroxyphenylglycine to produce an antibiotic intermediate, demonstrating their potential for greener ester synthesis. researchgate.net Furthermore, research into the catalytic transformation of waste phthalate plasticizers into valuable chemicals like benzoic acid using inexpensive and environmentally benign catalysts such as Cu₂O and H-beta zeolite in water highlights a circular economy approach to phthalate chemistry. nih.govrsc.org
Preparation of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound involves strategic modifications to the core structure, either by altering the ester groups or by introducing functional groups onto the aromatic ring or the aliphatic side chains. These modifications allow for the fine-tuning of the molecule's physicochemical properties for various applications. Advanced synthetic methodologies focus on efficient, selective, and environmentally conscious routes to these compounds.
Sequential Esterification for Asymmetrical Phthalates
A primary method for preparing asymmetrical mixed esters like this compound is through sequential or stepwise esterification of phthalic anhydride. This approach involves two distinct reaction steps, allowing for controlled introduction of different alcohol moieties.
Initially, phthalic anhydride is reacted with one alcohol in a specific molar ratio to predominantly form the monoester or a mixture of the monoester and unreacted anhydride. google.com For instance, reacting phthalic anhydride with ethanol would yield the ethyl hydrogen phthalate (ethyl half-ester). This reaction is typically initiated by heating, and the temperature must be carefully controlled to prevent the formation of symmetrical diesters. google.comgoogle.com
In the second step, the second alcohol—in this case, allyl alcohol—is added along with an esterification catalyst to react with the remaining carboxylic acid groups. google.com The reaction is driven to completion by heating, often with the removal of water formed during the process. google.com Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed, although the choice of catalyst is crucial to minimize side reactions like the formation of olefins from the secondary alcohol. google.com
A detailed example of a similar mixed-ester synthesis involves reacting phthalic anhydride with butyl alcohol first, followed by the addition of octyl alcohol and a catalyst to complete the esterification. google.com This general procedure is adaptable for the synthesis of a wide array of mixed phthalate esters by varying the alcohols used in each step.
| Step | Reactant 1 | Reactant 2 | Key Condition | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| 1 | Phthalic Anhydride | Alcohol 1 (e.g., Ethanol) | Heating (below 130°C) | Monoester (e.g., Ethyl hydrogen phthalate) | google.com |
| 2 | Monoester Intermediate | Alcohol 2 (e.g., Allyl Alcohol) & Catalyst | Heating to completion | Mixed Diester (e.g., this compound) | google.comgoogle.com |
Catalytic Approaches to Phthalate Ester Synthesis
Modern synthetic methods often employ specific catalysts to improve yield, selectivity, and reaction conditions. Iron(III) chloride (FeCl₃) has been demonstrated as an effective catalyst for a two-step, one-pot synthesis of phthalate esters. researchgate.net This process involves the nucleophilic addition of alcohols to phthalic anhydride. The first step, forming the monoester, proceeds readily, while the second esterification to the diester is facilitated by the Lewis acid catalyst, leading to very good yields. researchgate.net
Another approach utilizes organometallic catalysts, such as those based on titanium or zirconium, which can increase reaction rates and lower the required temperature and time. google.com While efficient, the industrial application of these catalysts can be limited by cost and recovery challenges. google.com
A distinct method for preparing allyl esters involves the reaction of a pre-formed salt of a phthalate monoester with an allyl halide. For example, ethyl hydrogen phthalate can be converted to its sodium salt (sodium ethyl phthalate) and subsequently reacted with allyl chloride. google.com This reaction is typically conducted by heating the mixture, with the pH maintained around 6.5 through the addition of a base like sodium hydroxide (B78521), resulting in the formation of allyl ethyl phthalate. google.com
| Method | Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|---|
| One-Pot Diester Synthesis | FeCl₃ (10 mol%) | Phthalic Anhydride, Alcohols | Operates at lower temperatures (50-100°C); High yields. | researchgate.net |
| Alkylation of Monoester Salt | None (Base-mediated) | Sodium Ethyl Phthalate, Allyl Chloride | Maintains pH at ~6.5; Direct formation of the allyl ester bond. | google.com |
| High-Temperature Water Catalysis | Water (as catalyst/solvent) | o-Phthalic Acid, Alcohol | "Green chemistry" approach; High pressure and temperature (e.g., 350°C). | cu.edu.tr |
Synthesis of Derivatives via Functional Group Modification
The preparation of derivatives extends beyond simply changing the ester groups. It can involve introducing substituents onto the phthalic acid backbone or modifying the side chains.
Derivatives with modified aromatic rings can be synthesized by starting with a substituted phthalic anhydride. For example, 4,5-dibromophthalic anhydride can be used as a precursor. umich.edu Esterification of this substituted anhydride with the desired alcohols (ethanol and allyl alcohol) would yield a brominated analogue of this compound.
Functionalization of the side chains is another important strategy. Diallyl phthalate, a close analogue, can itself serve as a platform for derivatization. For instance, it can undergo ring-closing metathesis in the presence of a Grubb's catalyst to form a macrolide, demonstrating a reaction on the allyl groups. researchgate.net Similarly, amidoalkylation reactions using N-(β-hydroxyethyl)phthalimide allow for the synthesis of esters with different biological activities. researchcommons.org This highlights the potential for creating derivatives by starting with a functionalized phthalimide (B116566) structure, which is derived from phthalic acid. researchcommons.org
Chemical Reactivity and Mechanistic Investigations of Phthalic Acid, Allyl Ethyl Ester
Allylic Functional Group Transformations
The presence of the allyl group, characterized by the structural formula −CH₂−CH=CH₂, imparts significant reactivity to the molecule. This functionality is susceptible to reactions typical of alkenes, most notably free-radical polymerization and various addition reactions. The C-H bonds on the methylene (B1212753) group adjacent to the double bond are also weakened, making them prone to abstraction in certain radical processes. wikipedia.org
The polymerization of allyl monomers like the allyl group in phthalic acid, allyl ethyl ester proceeds via a free-radical mechanism, typically initiated by the thermal decomposition of peroxides. kyoto-u.ac.jpnih.gov However, the kinetics are distinct from vinyl polymerization due to a process known as degradative chain transfer. kyoto-u.ac.jpgoogle.com In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and creates a resonance-stabilized allyl radical that is less reactive and less efficient at initiating a new polymer chain. google.comnih.gov This transfer reaction significantly limits the rate of polymerization and the molecular weight of the resulting polymer. kyoto-u.ac.jp
The general kinetic scheme for the polymerization of allyl esters can be summarized by the following key reactions:
Initiation: An initiator (e.g., benzoyl peroxide) decomposes to form primary radicals.
Propagation: The radical adds to the double bond of an allyl monomer.
Chain Transfer (Degradative): A growing polymer chain radical abstracts an allylic hydrogen from a monomer, terminating the chain and forming a stable allyl radical.
Re-initiation: The newly formed, less reactive allyl radical can initiate a new chain, but this step is often slow.
Termination: Radicals combine to terminate. nih.govresearchgate.net
Studies on various allyl esters have elucidated the kinetic parameters associated with these steps. The tendency for degradative chain transfer is a dominant factor, as shown by the kinetic constants for different allyl compounds.
Table 1: Kinetic Data for Polymerization of Various Allyl Esters at 80°C
| Allyl Compound | Catalyst | kv / (kv + kr) (Kinetic) | [RM•] / ([RM•] + [M•]) (Analytical) |
|---|---|---|---|
| Allyl Acetate | OCBPO | 0.754 | 0.60 |
| Allyl Laurate | OCBPO | 0.748 | 0.64 |
| Allyl Benzoate (B1203000) | OCBPO | 0.312 | 0.38 |
| Allyl Chloroacetate | BPO | 0.177 | 0.20 |
To overcome the low conversion rates typical of allyl monomer polymerization, processes have been developed where the free-radical initiator is added gradually to the reaction mixture, which can increase monomer conversion by 200-300%. epo.org
The allyl group's double bond is a substrate for olefin metathesis, a powerful reaction for forming carbon-carbon double bonds that involves the redistribution of alkene fragments catalyzed by metal complexes, such as those containing ruthenium (Grubbs' catalysts) or molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org In this reaction, the allyl group of the phthalate (B1215562) ester could be made to react with another olefin, leading to a new, substituted alkene product. The presence of the allylic oxygen atom can have an activating effect in these transformations. beilstein-journals.org
Beyond metathesis, the double bond of the allyl group can undergo a variety of classic addition reactions. These transformations provide pathways for post-polymerization modification or for the synthesis of new functionalized phthalate derivatives. nih.gov Key examples include:
Thiol-Ene Reactions: A radical-mediated addition of a thiol across the double bond, which is a highly efficient "click" reaction used to attach various molecules or to form cross-linked networks. nih.gov
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) converts the double bond into an epoxide ring.
Halogenation and Hydrohalogenation: Addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond.
Dihydroxylation: Conversion of the alkene to a vicinal diol using reagents like osmium tetroxide or cold, dilute potassium permanganate. nih.gov
While this compound is a monofunctional allyl monomer, the closely related diallyl phthalate (DAP) is a difunctional monomer widely used as a cross-linking agent. atamanchemicals.comnuomengchem.com The principles of its cross-linking mechanism are directly applicable to understanding how polymers containing allyl phthalate units could be cross-linked.
During polymerization, the two highly reactive allyl groups in a DAP molecule can participate in the growing polymer chains, forming covalent bonds that link different chains together. atamanchemicals.com This process creates a rigid, three-dimensional thermoset polymer network with enhanced thermal stability, chemical resistance, and mechanical strength. nuomengchem.compolysciences.com
A significant competing reaction during the cross-linking of diallyl monomers is intramolecular cyclization. In this reaction, a growing radical on a polymer chain adds to the second allyl group within the same monomer unit, forming a cyclic structure (typically a five- or six-membered ring) instead of a cross-link to another chain. aip.org This process consumes a double bond without contributing to the network's cross-link density. The balance between intermolecular cross-linking and intramolecular cyclization is influenced by reaction conditions such as temperature; higher temperatures can favor the cyclization reaction, leading to a less densely cross-linked and more open network structure. aip.org
Ester Hydrolysis and Transesterification Pathways
The ester linkages are the second major reactive site in this compound. These bonds are susceptible to cleavage via hydrolysis, which can be catalyzed by either acid or base, leading to the formation of phthalic acid and the corresponding alcohols (ethanol and allyl alcohol). researchgate.net Transesterification, the exchange of an alcohol moiety, can also occur under similar catalytic conditions.
Under acidic conditions, the hydrolysis of esters is a reversible equilibrium-driven process. chemguide.co.uk For phthalate esters, the reaction proceeds by first hydrolyzing one ester group to form the monoester, followed by a second, typically slower, hydrolysis to yield phthalic acid. researchgate.net The mechanism involves the activation of the carbonyl group by protonation, making it more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.org
The accepted mechanism for the acid-catalyzed hydrolysis of one of the ester groups (using the ethyl ester as an example) proceeds through the following steps:
Table 2: Mechanism of Acid-Catalyzed Ester Hydrolysis
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk |
| 2 | Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk |
| 3 | A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group (the ethoxy group). This converts the ethoxy group into a good leaving group (ethanol). libretexts.org |
| 4 | The tetrahedral intermediate collapses, eliminating a molecule of ethanol (B145695) and reforming the carbonyl double bond. chemguide.co.uk |
| 5 | Deprotonation of the carbonyl oxygen by a water molecule regenerates the hydronium ion catalyst and yields the final carboxylic acid product. libretexts.org |
Kinetically, acid-catalyzed hydrolysis of phthalate esters is estimated to be several orders of magnitude slower than base-catalyzed hydrolysis under comparable conditions. researchgate.net
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters. The reaction is driven to completion by the final, acid-base step. youtube.com The mechanism involves the direct nucleophilic attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the electrophilic carbonyl carbon of the ester. chemrxiv.org
The reaction proceeds via the following mechanistic pathway, which is a classic example of nucleophilic acyl substitution:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the ester group. This is typically the rate-determining step. youtube.com
Formation of a Tetrahedral Intermediate: The attack results in the formation of a transient, negatively charged tetrahedral intermediate. The original trigonal planar geometry of the carbonyl carbon becomes tetrahedral. youtube.com
Collapse of the Intermediate: The intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the alkoxide ion (ethoxide or allyloxide) is expelled as the leaving group. youtube.com
The hydrolysis of phthalate esters under alkaline conditions follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion concentration. chemrxiv.org A structure-activity relationship-based estimation for the closely related diallyl phthalate predicts a base-catalyzed second-order hydrolysis rate constant of 0.22 L/mol·s, which corresponds to a half-life of 37 days at a pH of 8. nih.gov
Selective Hydrolysis of Ester Moieties
The hydrolysis of this compound involves the cleavage of its two distinct ester linkages—the ethyl ester and the allyl ester—to yield the corresponding alcohols and phthalic acid or its salt. This process can be catalyzed by acids or bases. Typically, alkaline hydrolysis is preferred as the reaction is irreversible, unlike acid-catalyzed hydrolysis, which exists in equilibrium with the esterification reaction. chemguide.co.uk
The structural difference between the saturated ethyl group and the unsaturated allyl group allows for selective hydrolysis, where one ester moiety is cleaved preferentially over the other. This selectivity is often achieved using enzymatic catalysts. Mammalian pancreatic cholesterol esterases (CEases), for instance, have been shown to hydrolyze a variety of phthalic acid esters (PAEs) to their corresponding monoesters. nih.gov The rate of this enzymatic hydrolysis is influenced by the steric bulk and chemical nature of the ester's alkyl side chains. nih.gov
Research into the enzymatic hydrolysis of mixed esters has demonstrated that specific enzymes, such as certain lipases, can selectively hydrolyze saturated esters in the presence of unsaturated esters. google.com For example, lipase (B570770) from Candida antarctica can be used to selectively hydrolyze ethyl propionate (B1217596) over the unsaturated ethyl acrylate. google.com This principle suggests that a carefully selected enzyme could preferentially cleave the ethyl ester bond in this compound, leaving the allyl ester intact, or vice versa. This targeted approach allows for the synthesis of specific monoesters, such as Monoallyl Phthalate or Monoethyl Phthalate, from the diester starting material.
Table 1: Products of Selective Hydrolysis
| Hydrolysis Condition | Reactant | Predominant Products |
|---|---|---|
| Selective Hydrolysis of Ethyl Ester | This compound | Monoallyl Phthalate, Ethanol |
| Selective Hydrolysis of Allyl Ester | This compound | Monoethyl Phthalate, Allyl Alcohol |
Thermal and Photochemical Degradation Mechanisms
The degradation of this compound can be induced by thermal energy (pyrolysis) or by the absorption of light (photodegradation). These processes involve distinct chemical pathways and result in a variety of degradation products.
Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. For phthalate esters, this process typically begins with the thermal desorption of the ester from its matrix, followed by high-temperature decomposition. chromatographyonline.com The primary and most stable pyrolysis product for ortho-substituted phthalates is phthalic anhydride (B1165640). chromatographyonline.com
In the case of this compound, pyrolysis would lead to the cleavage of the ester bonds. This decomposition is expected to generate phthalic anhydride as the core aromatic product, along with ethanol and allyl alcohol from the respective ester side chains. At sufficiently high temperatures, further fragmentation and rearrangement of these initial products can occur, leading to the formation of simpler aromatic compounds such as benzene (B151609), toluene, and indene, which are common pyrolysis products of polymers containing phthalates. chromatographyonline.com
Table 2: Potential Pyrolysis Products of this compound
| Product | Chemical Formula | Formation Pathway |
|---|---|---|
| Phthalic Anhydride | C₈H₄O₃ | Intramolecular cyclization and elimination from the phthalate backbone. chromatographyonline.com |
| Ethanol | C₂H₅OH | Cleavage of the ethyl ester bond. |
| Allyl Alcohol | C₃H₅OH | Cleavage of the allyl ester bond. |
| Benzene | C₆H₆ | High-temperature fragmentation of the aromatic ring. chromatographyonline.com |
The photodegradation of phthalates in the environment can occur through two main pathways: direct photolysis, where the molecule itself absorbs UV radiation, and indirect photolysis, which is mediated by photosensitizing agents like dissolved organic matter. acs.orgnih.gov The UV component of sunlight, particularly wavelengths between 200 and 380 nm, provides the energy for these reactions. nih.gov
For phthalate esters, UV irradiation can induce several types of reactions, including the cleavage of the C-O ester bonds (dealkylation), hydroxylation of the aromatic ring, and even ring-opening, particularly in the presence of photocatalysts like titanium dioxide (TiO₂). nih.govfrontiersin.orgnih.gov Studies on diethyl phthalate (DEP), a structurally similar compound, show that direct UV photolysis can lead to the scission of the C-C bond between the aromatic ring and the carbonyl group, forming byproducts such as ethyl salicylate. frontiersin.orgnih.gov
In the photodegradation of this compound, the following mechanisms are plausible:
Homolytic Cleavage: UV energy can break the ester bonds, generating ethoxy, allyloxy, and phthaloyl radicals. These highly reactive species can then participate in a cascade of secondary reactions.
Reaction with Hydroxyl Radicals: In aqueous environments or in the presence of photocatalysts, highly reactive hydroxyl radicals (•OH) can be generated. These radicals can attack both the alkyl side chains and the aromatic ring, leading to hydroxylated intermediates and subsequent hydrolysis to form monoesters and eventually phthalic acid. frontiersin.orgresearchgate.net
Allyl Group Reactivity: The allyl group's double bond is an additional site susceptible to photochemical attack, potentially leading to oxidation or addition reactions.
The degradation rate for phthalates in the UV system has been observed to increase with the molecular weight and the length of the alkyl chain. researchgate.net
Table 3: Potential UV-Induced Photodegradation Byproducts
| Byproduct | Potential Formation Mechanism | Reference |
|---|---|---|
| Monoallyl Phthalate | Cleavage of the ethyl ester bond. | nih.gov |
| Monoethyl Phthalate | Cleavage of the allyl ester bond. | nih.gov |
| Phthalic Acid | Hydrolysis of both ester bonds. | frontiersin.orgnih.gov |
| Ethyl Salicylate | Scission of the C-C bond of the aromatic ring and ethyl formate (B1220265) chain. | frontiersin.orgnih.gov |
| Hydroxylated Phthalates | Attack of hydroxyl radicals on the benzene ring. | researchgate.net |
Reactivity with Other Chemical Entities and Advanced Organic Reactions
Beyond degradation, this compound can serve as a substrate in various organic transformations. The two ester groups and the terminal alkene of the allyl group represent distinct sites for chemical modification.
Transesterification: The ethyl and allyl ester groups can be exchanged with other alcohols in a process called transesterification. This reaction is often catalyzed by acids, bases, or metal alkoxides. For instance, reacting an ester with a different alcohol in the presence of a Group I metal alkoxide can lead to the formation of a new ester. google.com This allows for the conversion of allyl ethyl phthalate into other symmetric or asymmetric phthalate diesters.
Reactions of the Allyl Group: The allyl group provides a reactive handle for numerous advanced organic reactions. Its terminal double bond is susceptible to addition reactions and can participate in powerful carbon-carbon bond-forming strategies. A prominent example is olefin metathesis. While not specifically documented for allyl ethyl phthalate, the closely related diallyl phthalate has been used in ring-closing metathesis (RCM) reactions. Using catalysts like the Grubbs' 2nd generation catalyst, diallyl phthalate can be converted into a macrocyclic compound, demonstrating the synthetic utility of the allyl functionalities in phthalate structures. researchgate.net This highlights the potential for the allyl group in this compound to be used in polymerization, cross-linking, or macrocyclization reactions.
Table 4: Summary of Reactivity and Advanced Reactions
| Reaction Type | Reagent(s) | Product Type | Description |
|---|---|---|---|
| Transesterification | Alcohol (R-OH), Catalyst (e.g., NaOR) | New Phthalate Ester | Exchange of the allyl or ethyl group with a new alkyl group from a different alcohol. google.com |
| Amidation | Amine (R-NH₂) | Phthalamide | Nucleophilic acyl substitution where an amine displaces the alcohol moiety to form an amide. |
| Ring-Closing Metathesis (by analogy) | Grubbs' Catalyst | Macrocycle | Intramolecular reaction involving two allyl groups (on a related diallyl substrate) to form a large ring and ethylene (B1197577) gas. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of Phthalic Acid, Allyl Ethyl Ester
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Phthalic Acid, Allyl Ethyl Ester (C13H14O4). nist.govnih.gov By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
¹H, ¹³C, and 2D NMR for Structural and Conformational Analysis
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy : The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons of the phthalate (B1215562) ring and the aliphatic protons of the ethyl and allyl ester groups. The aromatic region typically shows a complex multiplet pattern between δ 7.5 and 7.8 ppm, arising from the four protons on the ortho-substituted benzene (B151609) ring. yale.edu The ethyl group presents as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The allyl group shows more complex signals: a doublet of triplets for the methylene group attached to the ester oxygen (-OCH₂-), a multiplet for the vinyl CH proton, and two distinct signals for the terminal vinyl (=CH₂) protons. chemicalbook.comresearchgate.net
¹³C NMR Spectroscopy : The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. Two signals are expected in the downfield region (around δ 167 ppm) for the non-equivalent ester carbonyl carbons. yale.edunih.gov The aromatic carbons of the phthalate ring typically resonate between δ 128 and 132 ppm. yale.edunih.gov The carbons of the allyl and ethyl groups appear in the upfield region, with the specific shifts determined by their immediate chemical environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on typical chemical shifts for similar functional groups and phthalate compounds. yale.edunih.govnih.gov
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic | -C₆H₄- | 7.5 - 7.8 (m) | 128.5 - 132.0 |
| Carbonyl | -C=O | - | ~167.0 |
| Ethyl | -O-CH₂-CH₃ | ~4.3 (q) | ~61.5 |
| Ethyl | -O-CH₂-CH₃ | ~1.3 (t) | ~14.0 |
| Allyl | -O-CH₂-CH=CH₂ | ~4.8 (dt) | ~66.0 |
| Allyl | -O-CH₂-CH=CH₂ | ~5.9 (m) | ~132.5 |
| Allyl | -O-CH₂-CH=CH₂ | ~5.3 (m) | ~118.0 |
Dynamic NMR for Rotational Barriers and Molecular Motion
While specific studies on the dynamic NMR of this compound are not widely published, this technique could provide valuable insights into the molecule's conformational dynamics. By acquiring spectra at varying temperatures, it would be possible to study the rotational barriers around the C(aromatic)-C(O) and C(O)-O bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce into averaged signals as the temperature increases. This analysis would reveal information about the energetic barriers to rotation and the preferred spatial arrangement of the ester side chains.
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and elucidation of its structure.
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a structural fingerprint. While the molecular ion peak [M]⁺ at m/z 234 may be observed, it is often of low abundance. nist.gov The most prominent peak in the mass spectra of many phthalate esters is typically at m/z 149. ingentaconnect.comcoventry.ac.uk This ion corresponds to the protonated phthalic anhydride (B1165640), formed through a characteristic fragmentation pathway involving the loss of one alkoxy group and a subsequent cyclization reaction. ingentaconnect.com Other significant fragments arise from the cleavage of the ester side chains.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Decomposition Pathways
Tandem mass spectrometry (MS/MS) is instrumental in mapping the fragmentation pathways of a selected precursor ion. For this compound, the molecular ion (m/z 234) or other primary fragments would be isolated and subjected to collision-induced dissociation (CID).
A plausible decomposition pathway would begin with the loss of the ethyl radical (•C₂H₅) to form an ion at m/z 205, or the loss of the allyl radical (•C₃H₅) to yield an ion at m/z 193. nih.gov A key fragmentation route for many phthalates involves the loss of an alcohol molecule (e.g., ethanol) followed by the loss of an alkene (e.g., propene) to form the stable protonated phthalic anhydride ion at m/z 149. ingentaconnect.comcoventry.ac.uk Another characteristic fragment ion for phthalates is often observed at m/z 121, representing the deprotonated benzoate (B1203000) ion. nih.govresearchgate.net Studying these daughter ions and their relative abundances allows for a detailed reconstruction of the molecule's decomposition under energetic conditions. nih.govepa.gov
Table 2: Major Fragment Ions in the Mass Spectrum of this compound Based on NIST data and general phthalate fragmentation patterns. nist.govingentaconnect.comcoventry.ac.uk
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 234 | [M]⁺ (Molecular Ion) | - |
| 205 | [M - C₂H₅]⁺ | •C₂H₅ (Ethyl radical) |
| 193 | [M - C₃H₅]⁺ | •C₃H₅ (Allyl radical) |
| 189 | [M - OC₂H₅]⁺ | •OC₂H₅ (Ethoxy radical) |
| 163 | [M - C₃H₅ - C₂H₂O]⁺ | •C₃H₅, C₂H₂O |
| 149 | [C₈H₅O₃]⁺ (Protonated Phthalic Anhydride) | C₂H₅OH, C₃H₄ |
Vibrational Spectroscopy: FT-IR and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific structural components.
Correlation of Vibrational Modes with Functional Groups and Molecular Structure
The FT-IR and Raman spectra of this compound display a number of characteristic absorption and scattering bands that can be assigned to specific functional groups.
Carbonyl Group (C=O) : The most intense and easily identifiable band in the FT-IR spectrum is the C=O stretching vibration of the ester groups, which typically appears in the region of 1720-1740 cm⁻¹. nih.govresearchgate.net This band is also prominent in the Raman spectrum. dtu.dkdtu.dk
Aromatic Ring (C=C) : The C=C stretching vibrations of the benzene ring are observed as a series of bands in the 1450-1610 cm⁻¹ region. dtu.dk The substitution pattern on the ring can be inferred from the pattern of overtone bands in the 1650-2000 cm⁻¹ region and the C-H out-of-plane bending vibrations below 900 cm⁻¹.
Aliphatic Groups (C-H) : The stretching vibrations of the C-H bonds in the ethyl and allyl groups are found in the 2850-3100 cm⁻¹ range. The sp² C-H stretch of the allyl group's vinyl moiety appears at a slightly higher frequency (>3000 cm⁻¹) than the sp³ C-H stretches of the ethyl and allyl methylene groups (<3000 cm⁻¹).
Ester Linkage (C-O) : The C-O stretching vibrations of the ester linkage produce strong bands in the FT-IR spectrum, typically in the 1000-1300 cm⁻¹ region. nih.gov
Allyl Group (C=C) : The C=C stretching vibration of the allyl group is expected to produce a band of medium intensity around 1645 cm⁻¹. walisongo.ac.id
Table 3: Key Vibrational Modes for this compound Assignments based on characteristic frequencies for functional groups in phthalates. nih.govdtu.dkdtu.dkwalisongo.ac.id
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| C-H Stretch (sp²) | Aromatic/Vinyl | 3050 - 3100 | FT-IR, Raman |
| C-H Stretch (sp³) | Alkyl | 2850 - 3000 | FT-IR, Raman |
| C=O Stretch | Ester | 1720 - 1740 | FT-IR (Strong), Raman (Strong) |
| C=C Stretch | Allyl | ~1645 | FT-IR (Medium), Raman (Medium) |
| C=C Stretch | Aromatic | 1580 - 1610 | FT-IR, Raman |
| C-O Stretch | Ester | 1000 - 1300 | FT-IR (Strong), Raman |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl Phthalate |
| Diallyl Phthalate |
| Phthalic Acid |
| Ethanol (B145695) |
| Propene |
| Phthalic Anhydride |
X-ray Crystallography and Diffraction Studies of Crystalline Forms or Derivatives
The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. However, a thorough search of the existing scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for this compound.
In the absence of direct crystallographic studies on this compound, the structural analysis of closely related derivatives can offer valuable insights into the conformational preferences and solid-state packing of this class of compounds. A pertinent example is the crystallographic study of a Co(II) metalated porphyrin derivative that incorporates a dimethyl phthalate group: Co(II) metalated 2,3-dimethyl-12²,12³-di(carbomethoxy)benzo[b]-5,10,15,20-meso-tetraphenylporphyrin. acs.org The crystal structure of this complex was determined using single-crystal X-ray diffraction, providing a detailed view of the geometry of the dimethyl phthalate moiety within a larger molecular framework.
The single crystal of this dimethyl phthalate derivative was grown by the slow diffusion of hexane (B92381) into a saturated solution of the compound in chloroform (B151607) at room temperature. acs.org The subsequent X-ray diffraction analysis revealed that the crystal belongs to the triclinic system with the P-1 space group. acs.org This level of detail allows for a comprehensive understanding of the molecule's three-dimensional structure.
The crystallographic data for this derivative offers a foundational understanding of the structural parameters that could be expected for this compound, should a crystalline form be successfully isolated and analyzed. The data underscores the utility of studying derivatives to infer the structural properties of compounds for which direct crystallographic analysis is not yet available.
Table 1: Crystallographic Data for a Derivative of Dimethyl Phthalate
Data obtained for Co(II) metalated 2,3-dimethyl-12²,12³-di(carbomethoxy)benzo[b]-5,10,15,20-meso-tetraphenylporphyrin
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
Theoretical and Computational Chemistry Studies of Phthalic Acid, Allyl Ethyl Ester
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule, which in turn govern its reactivity and interactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like phthalate (B1215562) esters. Theoretical studies on various phthalate esters utilize DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to calculate key molecular parameters. nih.gov These calculations provide insights into the ground state properties and are used to derive reactivity descriptors that predict the chemical behavior of the molecule.
Key ground state properties and reactivity descriptors that can be computed for Phthalic acid, allyl ethyl ester include:
Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is crucial for understanding non-covalent interactions, such as van der Waals forces. nih.gov
Proton Affinity (PA): This is a measure of the molecule's basicity in the gas phase. Higher proton affinity indicates a greater tendency to accept a proton, which is important in acid-base chemistry and certain reaction mechanisms. nih.gov
Ionization Energy (IE): The energy required to remove an electron from the molecule. It is a fundamental measure of a molecule's ability to act as an electron donor. nih.gov
Electron Affinity (EA): The energy released when an electron is added to the molecule. It indicates the molecule's ability to act as an electron acceptor.
A representative table of molecular parameters that can be calculated for this compound using DFT is shown below.
| Parameter | Description |
|---|---|
| Dipole Moment (μ) | Measure of molecular polarity. |
| Polarizability (α) | Ease of distortion of the electron cloud. |
| Proton Affinity (PA) | Measure of gas-phase basicity. |
| Ionization Energy (IE) | Energy required to remove an electron. |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO, indicating chemical stability. |
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key to understanding a molecule's reactivity.
For this compound, the reactivity is influenced by its constituent parts: the phthalate core, the ethyl ester group, and the allyl ester group. The allyl group (H₂C=CH-CH₂–) has a characteristic π-electron system that can be analyzed using MO theory. The π system of the allyl group is formed from the three p-orbitals on the carbon atoms, resulting in three π molecular orbitals:
ψ₁ (bonding): The lowest energy orbital with no nodes. The electron density is distributed over all three carbon atoms.
ψ₂ (non-bonding): The intermediate energy orbital with a node at the central carbon atom. In this orbital, electron density is concentrated on the two terminal carbon atoms.
ψ₃ (antibonding): The highest energy orbital with two nodes, one between each pair of carbon atoms.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers to their interconversion (saddle points).
For this compound, significant conformational flexibility exists due to the rotatable bonds in the ethyl and allyl side chains. Computational studies on analogous molecules, such as allyl ethyl ether, have shown that a complex conformational landscape can exist. mdpi.com Using methods like DFT (e.g., B3LYP-D3(BJ)/aug-cc-pVTZ), researchers have identified numerous unique conformers within a small energy window. mdpi.com
The analysis for this compound would involve systematically rotating the key dihedral angles, such as those around the C-O and C-C bonds of the ester groups, and calculating the corresponding energy to map the PES. This process can identify the global minimum energy conformer and other low-energy structures that may be present in significant populations at room temperature. The conformational preferences are determined by a delicate balance of steric hindrance, electrostatic interactions, and weaker non-covalent interactions, which can be rationalized using tools like Natural Bond Orbital (NBO) analysis. mdpi.com
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of a system, including intermolecular interactions and aggregation.
While specific MD studies on this compound are not widely available, research on other phthalate esters provides insight into the types of interactions that can be simulated. mdpi.comprinceton.edu MD simulations have been used to investigate:
Interactions with Biological Membranes: Simulations of phthalates like dimethyl phthalate (DMP) and dibutyl phthalate (DBP) with model cell membranes have shown that these molecules can spontaneously enter the membrane, preferring the headgroup-acyl chain interface. mdpi.com The depth of insertion and the energy barrier to permeation are related to the hydrophobicity and size of the ester side chains. mdpi.com Such studies for this compound could elucidate its bioaccumulation potential and toxicological mechanisms.
Adsorption onto Surfaces: MD simulations have been employed to study the adsorption of phthalate esters onto surfaces like smectite clay. princeton.eduacs.orgosti.gov These simulations reveal strong adsorption, particularly for more hydrophobic phthalates, and show that the molecules tend to adopt a flat orientation on the surface. princeton.eduacs.orgosti.gov The driving forces for this adsorption are a combination of van der Waals forces and entropic contributions. princeton.edufigshare.comacs.org
Aggregation Behavior: In aqueous environments, hydrophobic molecules like phthalates can form clusters or aggregates. mdpi.com MD simulations can model this self-aggregation process, providing information on the size, stability, and structure of these aggregates. This is relevant for understanding the environmental fate and transport of these compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govmdpi.com These models are developed by finding a mathematical correlation between calculated molecular descriptors and an experimentally measured property.
For phthalate esters, QSAR models have been developed to predict various endpoints, including aquatic toxicity and degradation rates. nih.govnih.gov
Predicting Reactivity and Degradation: A QSAR study on the degradation of phthalate esters in soil identified quantum chemical parameters as key descriptors. nih.gov The energy of the HOMO (E_HOMO) and the charge on the carbonyl carbon (qC-) were found to be predominant factors in determining the degradation rate. nih.gov This suggests that the susceptibility of the phthalate ester to nucleophilic or electrophilic attack, which is governed by its electronic structure, is critical for its environmental persistence.
Modeling Toxicity: Other QSAR models for phthalates have used the octanol-water partition coefficient (log K_ow) as a key descriptor for predicting aquatic toxicity. nih.gov For low-molecular-weight phthalates, toxicity often correlates with hydrophobicity, as it governs the bioconcentration potential. nih.gov Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have also been used to explore the toxic effects of phthalates, indicating that electrostatic interactions involving the ester bonds are significant. mdpi.com
By applying these QSAR methodologies, it would be possible to develop models to predict the chemical reactivity and potential environmental impact of this compound based on its calculated molecular descriptors.
Applications of Phthalic Acid, Allyl Ethyl Ester in Polymer Science and Advanced Materials
Function as a Cross-linking Agent in Thermosetting Systems
Phthalic acid, allyl ethyl ester, as a mono-functional allyl compound, cannot act as a primary cross-linking agent on its own. Cross-linking requires monomers with at least two reactive functional groups to form a three-dimensional polymer network. In contrast, compounds like diallyl phthalate (B1215562) (DAP), which possess two allyl groups, are widely used as effective cross-linking agents in thermosetting resins.
While not a cross-linker itself, this compound can be used as a reactive diluent or a modifier in thermosetting systems. When added to a formulation containing di- or poly-functional monomers, it can participate in the polymerization reaction and become incorporated into the polymer network.
Its inclusion can affect the curing characteristics in several ways:
Viscosity Reduction: It can lower the viscosity of the initial resin mixture, improving processability and handling.
Network Modification: By terminating some growing chains via chain transfer, it can influence the final cross-link density of the network. A lower cross-link density typically results in a more flexible and less brittle material.
Property Control: The incorporation of the phthalate moiety can be used to tailor the final properties of the thermoset material, such as its flexibility and impact strength.
Development of Novel Polymer Architectures Utilizing Allyl and Ethyl Ester Functionalities
This compound is an asymmetric monoallyl monomer possessing two distinct functional moieties: a polymerizable allyl group and a non-polymerizable ethyl ester group. This unique structure provides a strategic platform for designing novel polymer architectures where each functional group imparts specific properties to the final material. The development of such polymers hinges on leveraging the reactivity of the allyl group for chain formation and modification, while utilizing the phthalate ethyl ester portion to control the physical and mechanical properties of the polymer.
The primary challenge in polymerizing monoallyl compounds like allyl ethyl phthalate is their tendency to undergo degradative chain transfer, which typically results in the formation of low molecular weight oligomers rather than high polymers. Consequently, the most effective strategy for incorporating this monomer into large polymer structures is through copolymerization with more reactive vinyl monomers. This approach allows for the creation of sophisticated polymer architectures, including functional linear copolymers, graft copolymers, and modified polymer networks.
Copolymerization for Internally Plasticized Thermoplastics
By copolymerizing this compound with common vinyl monomers such as styrene, methyl methacrylate, or vinyl acetate, it is possible to synthesize linear polymer chains with pendant phthalate ethyl ester groups. In this architecture, the phthalate moiety, a well-known plasticizer, is covalently bonded to the polymer backbone. This "internal plasticization" imparts flexibility, reduces brittleness, and can lower the glass transition temperature (Tg) of the material. Unlike traditional plasticizer additives, this internal modification prevents plasticizer migration, which is crucial for applications requiring long-term stability and performance.
The composition of the resulting copolymer, and thus its properties, is governed by the reactivity ratios of the comonomers. The reactivity ratio (e.g., r₁) indicates a growing polymer chain's preference for adding a monomer of its own type versus the other comonomer. While specific reactivity ratios for this compound are not widely documented, data from analogous monoallyl esters, such as allyl acetate, can provide insight into its likely behavior. Allyl esters typically exhibit very low reactivity ratios (r₁ << 1) when paired with highly reactive monomers like styrene or acrylates, indicating a strong tendency for the comonomer to add to any growing chain end. This behavior leads to the incorporation of isolated allyl ester units within the copolymer chain.
Table 1: Representative Reactivity Ratios for Copolymerization of Allyl Acetate (M₁) with Various Vinyl Monomers (M₂) at 60°C This table presents data for allyl acetate as a model for a monoallyl ester to illustrate typical copolymerization behavior.
| Comonomer (M₂) | r₁ (Allyl Acetate) | r₂ (Comonomer) | Copolymer Type Tendency |
| Methyl Methacrylate | 0.024 | 41 | Random, rich in M₂ |
| n-Butyl Acrylate | 0.04 | 11.7 | Random, rich in M₂ |
| Vinyl Acetate | 0.43 | 1.8 | Random |
Data sourced from various studies.
Graft Copolymers via Post-Polymerization Modification
The pendant allyl groups introduced into a copolymer backbone are valuable reactive sites for post-polymerization modification. This functionality allows for the synthesis of complex architectures, such as graft copolymers, which would be difficult to achieve directly. One of the most efficient methods for this is the thiol-ene "click" reaction. In this process, a pre-formed copolymer containing allyl ethyl phthalate units is reacted with a thiol-terminated polymer or small molecule. This reaction proceeds with high efficiency under mild conditions, enabling the grafting of different polymer chains onto the original backbone.
This strategy can be used to create amphiphilic graft copolymers (by grafting hydrophilic chains onto a hydrophobic backbone), impact modifiers (by grafting rubbery chains), or materials with specialized surface properties. The phthalate ethyl ester group remains in the backbone, continuing to influence its core properties like flexibility and solubility.
Modification of Thermoset Networks
While this compound is a monofunctional allyl monomer and cannot form a cross-linked network on its own, it can be used as a reactive modifier in thermosetting resin systems, particularly those based on multifunctional allyl monomers like diallyl phthalate (DAP). In such a system, it can be incorporated into the growing network, acting as a chain-terminating or chain-modifying agent. This has the effect of reducing the cross-link density, which can increase the toughness and impact strength of the otherwise brittle thermoset resin. Here, the ethyl phthalate group serves as a non-volatile, covalently bound plasticizer, enhancing flexibility while maintaining the high thermal and chemical resistance characteristic of DAP resins.
The dual functionality of this compound thus provides a versatile tool for polymer chemists to design a range of advanced materials. The interplay between the reactive allyl handle and the property-modifying phthalate ester group enables the creation of novel polymer structures with tailored performance characteristics.
Table 2: Summary of Polymer Architectures Utilizing this compound
| Polymer Architecture | Role of Allyl Functionality | Role of Ethyl Phthalate Functionality | Resulting Material Properties |
| Linear Copolymers | Enables incorporation into polymer chain via copolymerization with vinyl monomers. | Acts as a covalently bonded internal plasticizer. Modulates Tg and flexibility. | Flexible thermoplastics, reduced brittleness, no plasticizer migration. |
| Graft Copolymers | Provides reactive sites on the polymer backbone for post-polymerization modification (e.g., thiol-ene). | Remains part of the backbone, influencing its solubility and thermal properties. | Materials with tailored surface properties, amphiphilic structures, impact modifiers. |
| Modified Thermosets | Acts as a reactive comonomer to control cross-link density in multifunctional allyl systems. | Provides internal plasticization, improving toughness. | Toughened thermoset resins with enhanced impact strength and good thermal stability. |
Environmental Transformation and Mechanistic Degradation Studies of Phthalic Acid, Allyl Ethyl Ester
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation, which includes chemical and photochemical processes, plays a significant role in the transformation of phthalic acid esters in the environment. researchgate.net Hydrolysis and photolysis are the primary abiotic routes through which these compounds are broken down. researchgate.net
Hydrolysis Kinetics and Products in Aqueous Systems
Hydrolysis is a key abiotic degradation pathway for phthalate (B1215562) esters in aqueous environments. researchgate.net This process typically occurs in two steps: the initial hydrolysis of the diester to a monoester and an alcohol, followed by the hydrolysis of the monoester to phthalic acid and a second alcohol molecule. researchgate.net The rate of hydrolysis is influenced by pH, with alkaline conditions generally favoring faster degradation. chemrxiv.org For instance, the alkaline hydrolysis of phthalate esters is reported to be significantly faster, by about four orders of magnitude, than acid-catalyzed hydrolysis. researchgate.net
The general mechanism for the hydrolysis of a phthalate diester like allyl ethyl phthalate involves the initial cleavage of one ester bond to form the monoester, allyl phthalate, and ethanol (B145695). Subsequent hydrolysis of allyl phthalate yields phthalic acid and allyl alcohol. Under certain conditions, the hydrolysis mechanism can involve the formation of phthalic anhydride (B1165640), which then rapidly hydrolyzes to phthalic acid. nih.gov This process is catalyzed by the neighboring carboxylic group when it is in its ionized, carboxylate form. nih.gov
Interactive Table: Hydrolysis Products of Phthalic Acid, Allyl Ethyl Ester
| Reactant | Step | Products |
|---|---|---|
| This compound | 1 | Monoethyl Phthalate + Allyl Alcohol |
Photolysis Mechanisms under Simulated Environmental Conditions
The photolytic degradation of PAEs can proceed through various mechanisms. One proposed pathway involves the cleavage of the C-C bond of the aromatic ring and the ester side chain. frontiersin.org For a compound like allyl ethyl phthalate, this could lead to the formation of intermediates such as ethyl salicylate. frontiersin.org Further reactions, often involving hydroxyl radicals in the presence of a photocatalyst, can lead to the hydrolysis of the ester bonds, ultimately forming phthalic acid. frontiersin.org Phthalic acid can then undergo further oxidation. frontiersin.org The rate of photolysis is generally higher for PAEs with shorter alkyl chains. nih.gov
Biotransformation and Biodegradation by Microorganisms
Microorganisms, particularly bacteria and fungi, are key players in the breakdown of phthalic acid esters in various environments, including soil, water, and sediment. nih.govnih.gov This biodegradation is considered the most effective process for eliminating PAEs from the environment. nih.gov
Identification of Microbial Degradation Pathways and Metabolites
The microbial degradation of this compound, like other PAEs, is initiated by the hydrolysis of the ester bonds. nih.gov This first step is crucial for detoxification as it removes the alkyl/allyl side chains. nih.gov The process is carried out by a diverse range of microorganisms, including species from the genera Pseudomonas, Comamonas, Sphingomonas, Gordonia, Rhodococcus, and Bacillus. nih.gov
The initial hydrolysis yields monoesters and the corresponding alcohols (ethanol and allyl alcohol in this case). sysu.edu.cn The monoester is then further hydrolyzed to phthalic acid. sysu.edu.cn Phthalic acid serves as a central intermediate that is further metabolized through several pathways. nih.gov
Under aerobic conditions, the most common pathway involves the oxidation of phthalic acid to protocatechuic acid by dioxygenase enzymes. nih.govsysu.edu.cn Protocatechuic acid is then subject to ring cleavage, either through an intradiol or extradiol pathway, eventually leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.govsysu.edu.cn An alternative aerobic pathway involves the formation of 2,3-dihydroxybenzoate. nih.gov
In anaerobic environments, the degradation pathway is different. Phthalic acid is first converted to phthaloyl-CoA, which is then decarboxylated to form benzoyl-CoA. nih.govsysu.edu.cn Benzoyl-CoA is a key intermediate in the anaerobic degradation of many aromatic compounds. sysu.edu.cn
Interactive Table: Key Metabolites in the Microbial Degradation of this compound
| Initial Compound | Primary Intermediate | Secondary Intermediate | Ring Cleavage Substrate |
|---|
Enzyme Systems Involved in Ester Cleavage and Ring Fission
The enzymatic machinery responsible for the degradation of PAEs is a key area of research. The initial and critical step of ester bond hydrolysis is catalyzed by a group of enzymes known as PAE hydrolases or esterases. nih.gov These enzymes exhibit varying specificities; some may only hydrolyze one ester bond (Type I), others act on the monoester (Type II), and some can hydrolyze both diester bonds (Type III). nih.gov Many of these esterases belong to the α/β-hydrolase superfamily. nih.gov
Following the formation of phthalic acid, dioxygenase enzymes play a pivotal role in aerobic degradation. Phthalate 3,4-dioxygenase and phthalate 4,5-dioxygenase are key enzymes that hydroxylate the aromatic ring to form a dihydrodiol, which is then dehydrogenated to produce protocatechuic acid. nih.gov The subsequent ring cleavage of protocatechuic acid is carried out by other dioxygenases. nih.gov
In the anaerobic pathway, the activation of phthalate to phthaloyl-CoA is a crucial step, followed by the action of the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase, which catalyzes the decarboxylation to benzoyl-CoA. nih.gov
Factors Influencing Biodegradation Rates in Different Environments
Several environmental factors can influence the rate at which this compound is biodegraded. The bioavailability of the compound is a major limiting factor. nih.gov PAEs with longer alkyl chains tend to have lower water solubility, which can reduce their availability to microorganisms. nih.gov
The presence of other organic compounds can also affect biodegradation rates. For instance, the presence of nonylphenol or certain polycyclic aromatic hydrocarbons (PAHs) has been shown to delay the degradation of PAEs. nih.gov
Environmental conditions such as pH, temperature, and oxygen availability are also critical. nih.gov Aerobic degradation is generally faster than anaerobic degradation. epa.gov The composition and activity of the microbial community are also paramount. The presence of a diverse microbial population with the necessary enzymatic capabilities can enhance degradation rates, especially when multiple strains work in concert. nih.gov
Advanced Analytical Techniques for Tracking Environmental Fate
The environmental monitoring of "this compound" relies on sophisticated analytical techniques capable of detecting and quantifying this compound at trace levels in complex matrices such as water, soil, and sediments. Due to its specific chemical structure, a combination of chromatographic separation and sensitive detection methods is typically required. While specific studies focusing solely on allyl ethyl phthalate are limited, the analytical approaches are well-established for the broader class of phthalate esters and can be adapted. The most common and effective techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. mdpi.comrestek.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of semi-volatile organic compounds like phthalate esters. oregonstate.edu The separation is achieved based on the compound's boiling point and affinity for the chromatographic column's stationary phase. Following separation, the mass spectrometer fragments the molecules into a unique pattern of ions, which serves as a chemical fingerprint for identification and quantification. psu.edu For phthalates, common fragmentation patterns often include a base peak at m/z 149, corresponding to the protonated phthalic anhydride ion, which is a characteristic feature for many phthalate esters. restek.comresearchgate.net However, for structural isomers, additional characteristic fragment ions are necessary for unambiguous identification. nih.gov The use of different ionization techniques, such as chemical ionization (CI), can provide more prominent quasi-molecular ions, aiding in the differentiation of isomeric phthalate esters. psu.edu
High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile or thermally labile phthalates. nih.gov In HPLC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com Detection is often performed using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the analyte at a specific wavelength. nih.govresearchgate.netmdpi.com For enhanced sensitivity and specificity, HPLC is frequently coupled with tandem mass spectrometry (HPLC-MS/MS). This combination allows for the selection of specific precursor and product ions, significantly reducing matrix interference and achieving very low detection limits. qsartoolbox.org
The sample preparation prior to instrumental analysis is a critical step to isolate the target analyte from the environmental matrix and concentrate it to detectable levels. Common techniques for phthalate analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). mdpi.com The choice of extraction method depends on the sample type (e.g., water, soil, biota) and the concentration of the analyte.
Due to the ubiquitous nature of phthalates in laboratory materials, stringent quality control measures are essential to prevent sample contamination. epa.govcdc.gov This includes the use of high-purity solvents, pre-cleaned glassware, and the analysis of procedural blanks to ensure the reliability of the analytical results. epa.gov
While specific analytical parameters for "this compound" are not extensively documented in the literature, data from structurally similar compounds, such as diallyl phthalate (DAP), provide valuable insights. The analytical methods developed for the broader class of phthalates are readily applicable to monitor the environmental fate of allyl ethyl phthalate.
Interactive Data Table: Analytical Methods for Phthalate Esters
Below is a summary of common analytical techniques used for the determination of phthalate esters, which are applicable for the analysis of "this compound".
| Analytical Technique | Sample Matrix | Extraction Method | Detection Limit (typical) | Key Advantages |
| GC-MS | Water, Soil, Sediment | LLE, SPE | 0.1 - 10 µg/L | High sensitivity and specificity, provides structural information. google.com |
| HPLC-UV | Water, Cosmetics | SPE | 1 - 50 µg/L | Suitable for less volatile compounds, relatively low cost. nih.govthermofisher.com |
| HPLC-MS/MS | Water, Wine, Biological fluids | SPE, LLE | 0.01 - 5 µg/L | High selectivity and sensitivity, excellent for complex matrices. qsartoolbox.org |
| GC-ECD | Water, Air | SPE, Adsorption | 0.01 - 1 µg/L | Very high sensitivity for halogenated compounds, but less specific. epa.gov |
Detailed Research Findings
Research on the environmental degradation of phthalates has provided insights into the transformation pathways of these compounds. Studies on diallyl phthalate (DAP), a close structural analog of allyl ethyl phthalate, have shown that advanced oxidation processes (AOPs) like Fenton oxidation are effective in its degradation. doaj.orgmdpi.comsemanticscholar.org The reaction with hydroxyl radicals (•OH) leads to the cleavage of the ester bonds and the oxidation of the aromatic ring and the allyl side chains. doaj.orgmdpi.com
The degradation of DAP via Fenton oxidation has been shown to produce several intermediates, including phthalic acid, 1,2-dihydroxybenzene, 1,2,4-trihydroxybenzene, maleic acid, formic acid, and oxalic acid. doaj.orgmdpi.comsemanticscholar.org The identification of these intermediates suggests a degradation pathway that involves initial hydrolysis of the ester linkages, followed by hydroxylation and subsequent opening of the aromatic ring. doaj.orgmdpi.com The complete mineralization to CO2 and water can be achieved under optimized conditions. doaj.org
The rate of degradation is influenced by several factors, including the initial concentration of the phthalate, the pH of the medium, and the concentration of the oxidizing agent. doaj.orgmdpi.comsemanticscholar.org For DAP, the degradation yield increases with a higher concentration of hydroxyl radicals but can be inhibited at very high concentrations of the phthalate itself due to competition for the reactive species. doaj.orgmdpi.com
Interactive Data Table: Degradation of Diallyl Phthalate (DAP) by Fenton Oxidation
The following table summarizes the experimental conditions and results from a study on the degradation of diallyl phthalate (DAP), which can serve as a proxy for understanding the potential degradation of "this compound".
| Parameter | Condition | Degradation Yield | Reference |
| Initial DAP Concentration | 100 mg/L | >98% in 120 min | doaj.orgmdpi.com |
| pH | 3.2 | Optimal for degradation | doaj.orgmdpi.comsemanticscholar.org |
| H₂O₂ Concentration | 1000 mg/L | Optimal for degradation | doaj.orgmdpi.com |
| Fe²⁺ Concentration | 50 mg/L | Optimal for degradation | doaj.orgmdpi.comsemanticscholar.org |
| TOC Removal | - | >95% in 300 min | doaj.orgmdpi.com |
Emerging Research Frontiers and Methodological Innovations in Phthalic Acid, Allyl Ethyl Ester Chemistry
Integration with Flow Chemistry and Microfluidic Synthesis
The synthesis of asymmetrically substituted esters like Phthalic acid, allyl ethyl ester presents unique challenges in traditional batch reactors, often leading to mixtures of symmetric and asymmetric products. Continuous flow chemistry and microfluidic reactors offer a promising alternative to overcome these limitations by providing precise control over reaction parameters, enhancing reaction rates, and improving product selectivity. rsc.orgrsc.orgnih.gov
Research into the esterification of phthalic anhydride (B1165640) in continuous flow glass microreactors has demonstrated significant rate enhancements. rsc.org For instance, the reaction of phthalic anhydride with methanol (B129727) showed a 53-fold rate increase at 110 bar and 60 °C compared to batch experiments. rsc.org The use of supercritical CO2 as a co-solvent further amplified this effect, achieving a remarkable 5400-fold increase in reaction rate. rsc.org While this specific study used methanol, the principles are directly applicable to the synthesis of this compound, where phthalic anhydride would be reacted sequentially with ethanol (B145695) and allyl alcohol in a continuous flow system. The superior heat and mass transfer in microreactors would allow for rapid optimization of reaction conditions to favor the formation of the desired asymmetric ester.
The synthesis could be envisioned as a two-step process within a continuous flow setup. In the first stage, phthalic anhydride would react with one of the alcohols (e.g., ethanol) to form the monoester. This intermediate would then be mixed with the second alcohol (allyl alcohol) in a subsequent reactor zone to complete the diesterification. This approach, which is challenging to control in batch, becomes feasible in flow, where residence time, temperature, and stoichiometry can be precisely managed at each stage. This level of control minimizes the formation of symmetric byproducts like diethyl phthalate (B1215562) and diallyl phthalate.
Table 1: Comparison of Batch vs. Flow Chemistry for Phthalate Ester Synthesis
| Feature | Batch Reactor | Flow Reactor/Microfluidics |
| Reaction Control | Limited, prone to hotspots and concentration gradients. | Precise control over temperature, pressure, and residence time. |
| Selectivity | Often leads to mixtures of symmetric and asymmetric esters. | Enhanced selectivity towards the desired asymmetric product. |
| Reaction Rate | Generally slower. | Significantly faster reaction rates. rsc.org |
| Safety | Handling of large volumes of reagents can be hazardous. | Smaller reaction volumes enhance safety. |
| Scalability | Scaling up can be challenging and require re-optimization. | Scalable by running multiple reactors in parallel. rsc.org |
In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insight
Understanding the kinetics and mechanism of the formation of this compound is crucial for optimizing its synthesis. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions, providing valuable data on reaction progression, intermediate formation, and endpoint determination. mt.comnih.govxjtu.edu.cn
The esterification of phthalic anhydride with alcohols like ethanol and allyl alcohol can be monitored in real-time using an in-situ FTIR probe. mt.com The reaction typically proceeds in two steps: a rapid, non-catalytic formation of the monoester, followed by a slower, acid-catalyzed conversion to the diester. researchgate.net In-situ FTIR allows for the tracking of the concentration of key species by monitoring their characteristic infrared absorption bands. For example, the disappearance of the phthalic anhydride peak and the appearance of the monoester and subsequently the diester peaks can be quantified over time. mt.com This data is invaluable for determining the reaction order, rate constants, and activation energy.
Kinetic studies on the esterification of phthalic anhydride with allyl alcohol have shown that the reaction order with respect to the monoallyl phthalate and allyl alcohol are 2 and 1, respectively. researchgate.net The use of a catalyst like p-toluenesulfonic acid significantly reduces the apparent activation energy from 65.13 kJ/mol to 35.24 kJ/mol, leading to a nearly four-fold increase in the reaction rate constant at 393 K. researchgate.net Similar kinetic studies for the reaction with ethanol have also been conducted. researchgate.net By applying these techniques to the mixed esterification for this compound, a comprehensive mechanistic picture can be developed, enabling the fine-tuning of catalyst selection and reaction conditions to maximize yield and purity.
Table 2: Kinetic Parameters for the Esterification of Phthalic Anhydride with Allyl Alcohol
| Parameter | Without Catalyst | With p-toluenesulfonic acid |
| Apparent Activation Energy (kJ/mol) | 65.13 | 35.24 |
| Apparent Pre-exponential Factor (L²/mol²·min) | 8.47×10⁵ | 4.46×10² |
| Reaction Rate Constant at 393 K (L²/mol²·min) | 0.0019 | 0.0094 |
| Data sourced from a kinetic study on the esterification of phthalic anhydride and allyl alcohol. researchgate.net |
Rational Design of Phthalic Acid Esters with Tailored Reactivity
The rational design of molecules with specific properties is a major goal in modern chemistry. For phthalate esters, this involves designing structures with tailored reactivity, biodegradability, and toxicological profiles. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to predict the properties and activities of chemical compounds based on their molecular structure. nih.govnih.gov
3D-QSAR models have been successfully applied to study the biodegradability of phthalate esters. nih.gov These models use molecular docking to calculate the scoring function values of PAEs with various degrading enzymes. nih.gov Based on these calculations, a 3D-QSAR model for biodegradability can be constructed, and new PAE substitutes with improved degradation profiles can be designed. nih.gov For instance, by analyzing the 3D contour maps generated by the model, researchers can identify which structural modifications, such as the introduction of specific functional groups on the alkyl or allyl chains of this compound, would enhance its susceptibility to microbial degradation.
Furthermore, QSAR models can predict other important properties, such as the endocrine-disrupting toxicity of PAEs. nih.gov By combining these predictive models, it is possible to design new phthalate esters that not only possess the desired material properties but also exhibit reduced environmental persistence and lower toxicity. This approach moves beyond trial-and-error synthesis towards a more directed and efficient discovery of safer and more sustainable chemical products.
Table 3: Key Descriptors in QSAR Models for Phthalate Ester Properties
| Property | Key Descriptors | Modeling Approach |
| Biodegradability | Molecular docking scores with degrading enzymes, steric and electronic fields. | 3D-QSAR nih.gov |
| Toxicity | Hydrophobicity (logP), electronic parameters (HOMO/LUMO energies). | 2D and 3D-QSAR nih.goveuropa.eu |
| Reactivity | Dipole moment, polarizability, proton affinity. | Density Functional Theory (DFT) |
Advanced Separation and Purification Methodologies for Research Applications
The synthesis of asymmetrically substituted esters like this compound invariably leads to a mixture of products, including the desired asymmetric ester and the two corresponding symmetric esters (diethyl phthalate and diallyl phthalate), as well as unreacted starting materials. The development of advanced separation and purification methodologies is therefore critical for isolating the target compound in high purity for research and other applications.
Chromatographic techniques are the cornerstone of phthalate ester separation. High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of phthalates. ebrary.net The use of specialized stationary phases, such as inorganic ion-exchangers like stannic silicate, has shown excellent selectivity for the separation of a mixture of plasticizers, including various phthalate esters. researchgate.net For asymmetrically substituted phthalocyanines, which share structural similarities with asymmetric phthalates, solid-phase synthesis on a hydrophilic support has been shown to facilitate purification by allowing for the easy removal of symmetric byproducts. nih.gov This approach could be adapted for the purification of this compound.
Another powerful technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is widely used for the analysis and quantification of phthalates. ebrary.net For purification on a preparative scale, fractional distillation under reduced pressure is often employed, taking advantage of the different boiling points of the components in the reaction mixture. google.com The purification of diallyl phthalate, for instance, involves distillation at 108-109 °C under a vacuum of 0.01 mm Hg. google.com The purification of this compound would follow a similar principle, with the boiling point being intermediate between that of diethyl phthalate and diallyl phthalate.
Table 4: Spectroscopic Data for the Characterization of Phthalate Esters
| Compound | 1H NMR (δ, ppm in CDCl₃) | 13C NMR (δ, ppm in CDCl₃) | Mass Spec (m/z) |
| Dibutyl Phthalate | 7.73-7.70 (m, 2H), 7.53-7.50 (m, 2H), 4.3 (t, 2H), 1.47-1.33 (m, 4H), 0.97 (t, 7H) | 13.3, 18.8, 132.0, 167.2 | 279 (M+1)⁺ nih.gov |
| Di(2-ethylhexyl) Phthalate | 7.72-7.69 (m, 2H), 7.53-7.50 (m, 2H), 4.24-4.21 (m, 4H), 1.45-1.32 (m, 16H), 0.92 (t, 12H) | 10.6, 13.7, 22.6, 23.4, 28.6, 130.5, 132.1, 167.3 | 391 (M+1)⁺ nih.gov |
| Diallyl Phthalate | 7.7-7.5 (m, 4H), 6.1-5.8 (m, 2H), 5.4-5.2 (m, 4H), 4.8 (d, 4H) | - | 246 (M)⁺ nist.gov |
| Monoethyl Phthalate | 12.12 (s, 1H), 7.9-7.5 (m, 4H), 4.4 (q, 2H), 1.4 (t, 3H) | 172.5, 168.1, 133.6, 132.2, 130.8, 130.0, 129.8, 128.8, 61.9, 13.9 | 194 (M)⁺ nih.gov |
Q & A
Q. What are the optimized synthesis methods for producing phthalic acid, allyl ethyl ester with high purity?
The synthesis involves esterification of phthalic anhydride with allyl alcohol and ethanol. Reactions can be conducted in liquid or vapor phases using acid catalysts (e.g., sulfuric acid). Key considerations include:
- Stepwise esterification : Reacting one carboxyl group of phthalic anhydride with allyl alcohol first, followed by the second group with ethanol to avoid cross-polymerization.
- Polymerization control : Adding inhibitors like hydroquinone and maintaining temperatures below 100°C to suppress allyl group polymerization .
- Purification : Distillation under reduced pressure or column chromatography to isolate the ester from unreacted precursors.
Q. Which analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?
- GC-MS : Effective for volatile derivatives; use capillary columns (e.g., DB-5MS) and electron ionization. Retention indices and mass spectra can be cross-referenced with standards .
- HPLC with UV/Vis detection : Suitable for non-volatile matrices. Reverse-phase C18 columns with acetonitrile/water gradients are typical. Quantification requires calibration against certified standards (e.g., EPA Method 8061A) .
- Sample preparation : Liquid-liquid extraction (e.g., hexane/acetone) or solid-phase microextraction for trace analysis in environmental or biological samples .
Q. How can researchers differentiate this compound from structurally similar esters in analytical workflows?
- Chromatographic retention times : Compare with EPA Method 8061A reference data for 15 phthalate esters .
- Spectroscopic techniques : NMR (e.g., and ) to identify allyl (δ 5.8–5.2 ppm) and ethyl (δ 1.2–1.4 ppm) groups. IR spectroscopy for ester carbonyl stretches (~1720 cm) .
Advanced Research Questions
Q. What are the hydrolysis pathways of this compound under varying pH conditions, and how can these products be characterized?
- Acidic hydrolysis (HCl/HSO) : Cleaves ester bonds to yield phthalic acid, allyl alcohol, and ethanol. Monitor via LC-MS or NMR .
- Basic hydrolysis (NaOH/KOH) : Produces phthalate salts and corresponding alcohols. Kinetic studies can determine rate constants using UV-Vis spectroscopy at 240 nm (phthalate absorption) .
- Degradation products : Allyl alcohol may oxidize to acrolein, detectable via GC-MS derivatization .
Q. How can experimental designs address contradictions in reported biodegradation rates of phthalic acid esters across studies?
- Standardized conditions : Use EPA-defined microbial consortia (e.g., Sphingomonas spp.) and controlled aerobic/anaerobic environments .
- Isotopic tracing : Incorporate -labeled esters to track mineralization to CO or incorporation into biomass .
- Matrix effects : Compare degradation in soil, water, and biological matrices to identify context-dependent variability .
Q. What role does this compound play in polymerization reactions, and how can its reactivity be modulated?
- Monomer functionality : As a monoester, it acts as a chain terminator in radical polymerizations. For copolymerization, pair with difunctional monomers (e.g., diallyl phthalate) to adjust crosslink density .
- Kinetic studies : Use DSC to monitor exotherms during polymerization and FTIR to track allyl group consumption .
- Modulators : Add chain-transfer agents (e.g., thiols) to control molecular weight distribution .
Q. How can stability studies evaluate the degradation of this compound in long-term storage or complex matrices?
- Accelerated aging : Expose samples to 40–60°C and 75% relative humidity, then analyze degradation products via GC-MS .
- Matrix interactions : Study ester stability in lipid-rich vs. aqueous environments (e.g., food matrices like yogurt) to assess hydrolysis/oxidation rates .
Q. What advanced methodologies are used to investigate the environmental fate and toxicity of this compound?
- Microcosm experiments : Simulate soil/water ecosystems to measure bioaccumulation and trophic transfer .
- In vitro models : Use hepatic microsomes or cell lines (e.g., HepG2) to assess metabolic activation and endocrine disruption potential. Measure metabolites like monoethyl phthalate via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
